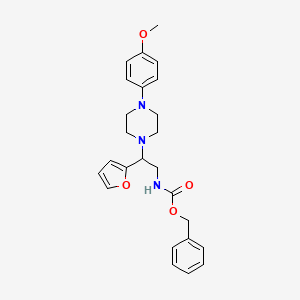

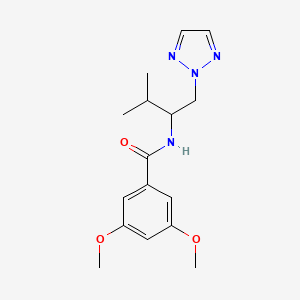

![molecular formula C13H15NO2 B2681448 6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2167124-53-8](/img/structure/B2681448.png)

6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” is a complex organic compound. It belongs to the class of spiro-fused indoles . The indole nucleus is a privileged scaffold (N-heterocycle) found in nature . N-fused polycyclic indoles are motifs present in a wide range of natural products and pharmaceuticals that exhibit important biological activities .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation in a one-pot methodology . The reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets . A four-step process with a 2–3 min residence time, and no aqueous work-up, created spiro [indoline-succinimides], spiro [indole-pyrrolo-succinimides] and spiro [indole-pyrido-succinimides] with high overall yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” include carbamoylation and imidation reactions under ultrasonic irradiation . These reactions are part of a one-pot methodology that enables the fast synthesis of new spiro-fused indoles .科学的研究の応用

Organic Synthesis and Methodology

The synthesis of complex molecules often relies on efficient methodologies. “6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” contributes to this field:

Flow Chemistry: The one-pot synthesis of spiro-fused indoles using flow reactors and ultrasonic irradiation demonstrates the compound’s versatility. Researchers can explore its reactivity with biobased building blocks .

Fischer Indole Synthesis: The compound can serve as a starting material for constructing tricyclic indoles via Fischer indole synthesis .

Materials Science and Supramolecular Chemistry

Spiro-indole compounds find applications beyond biology:

将来の方向性

The future directions for “6-Methyl-1H-spiro[indole-3,4’-oxane]-2-one” and similar compounds could involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner . This could be significant in organic and medicinal chemistry, as these structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

作用機序

Target of Action

Indole derivatives, which include 6-methyl-1h-spiro[indole-3,4’-oxane]-2-one, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to changes in cellular function .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Indole derivatives are known to have various biologically vital properties .

特性

IUPAC Name |

6-methylspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-2-3-10-11(8-9)14-12(15)13(10)4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGPLHQXFPYOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

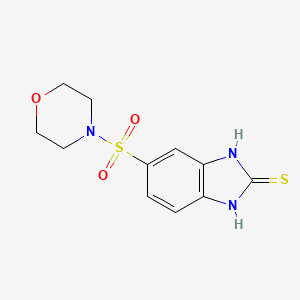

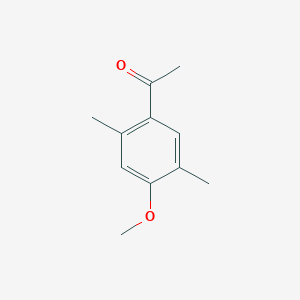

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2681365.png)

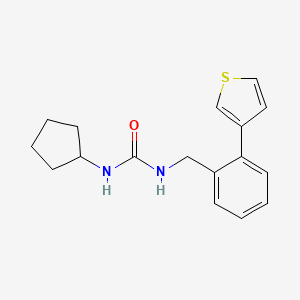

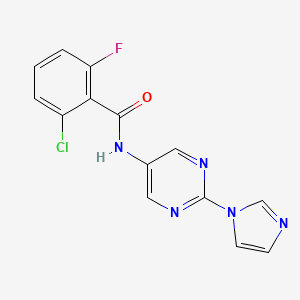

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2681372.png)

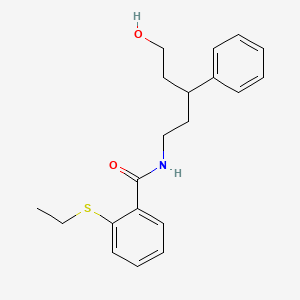

![3-[(3-Nitropyridin-2-yl)amino]benzamide](/img/structure/B2681376.png)

![7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2681380.png)

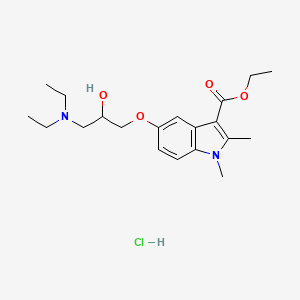

![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B2681382.png)

![3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2681388.png)